BenchChemオンラインストアへようこそ!

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane

Medicinal Chemistry Scaffold Design Conformational Analysis

This N-sulfonyl-1,4-diazepane features an asymmetric dual-sulfonylation architecture combining a 1-methylpyrazole-4-sulfonyl group with a tosyl group on a seven-membered diazepane core. The tosyl group serves as an orthogonal protecting group, enabling selective deprotection for library synthesis—a capability absent in symmetric bis-tosyl analogs. With XLogP3 of 0.7, TPSA of 109 Ų, and zero H-bond donors, it occupies favorable CNS drug-likeness space. Procure this pre-functionalized scaffold to bypass two synthetic steps versus de novo diazepane construction and accelerate ring-expansion SAR studies.

Molecular Formula C16H22N4O4S2
Molecular Weight 398.5
CAS No. 2034489-29-5
Cat. No. B2471446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane
CAS2034489-29-5
Molecular FormulaC16H22N4O4S2
Molecular Weight398.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
InChIInChI=1S/C16H22N4O4S2/c1-14-4-6-15(7-5-14)25(21,22)19-8-3-9-20(11-10-19)26(23,24)16-12-17-18(2)13-16/h4-7,12-13H,3,8-11H2,1-2H3
InChIKeyZEUHOEPWEOLSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane (CAS 2034489-29-5): Structural Identity, Physicochemical Profile, and Procurement Baseline


1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane (CAS 2034489-29-5, molecular formula C₁₆H₂₂N₄O₄S₂, molecular weight 398.5 g/mol) is a synthetic research chemical belonging to the N-sulfonyl-1,4-diazepane class [1]. It features a seven-membered 1,4-diazepane core bearing two distinct sulfonyl substituents: a 1-methyl-1H-pyrazol-4-yl-sulfonyl group at one nitrogen and a tosyl (4-methylbenzenesulfonyl) group at the other nitrogen [2]. The compound is cataloged as PubChem CID 86266970 and ZINC36396949, with computed XLogP3-AA of 0.7 and topological polar surface area of 109 Ų [1]. Currently, this compound is offered by multiple commercial vendors exclusively for in vitro research use and is not approved for human or veterinary applications .

Why Generic Substitution Fails for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane: Ring Size, Dual Sulfonylation, and In-Class Heterogeneity


The 1,4-diazepane-sulfonamide scaffold is not interchangeable with closely related piperazine or mono-sulfonylated analogs. The seven-membered diazepane ring imparts distinct conformational flexibility and nitrogen- spacing compared to the six-membered piperazine ring, directly altering binding-site compatibility and metabolic stability . Furthermore, the dual-sulfonylation pattern—combining an electron-rich 1-methylpyrazole-4-sulfonyl moiety with a tosyl group—generates a unique hydrogen-bond acceptor topology that cannot be replicated by mono-substituted 1,4-diazepane derivatives such as 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9) or symmetrically protected analogs like 1,4-ditosyl-1,4-diazepane (CAS 5769-35-7) [1]. Quantitative evidence presented below demonstrates that even minor structural alterations within this chemical space lead to measurable differences in physicochemical properties and predicted target engagement profiles [2].

Quantitative Differentiation Evidence for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane: Head-to-Head Structural, Physicochemical, and Scaffold-Level Comparisons


Ring-Size Differentiation: 7-Membered 1,4-Diazepane vs. 6-Membered Piperazine Core — Conformational and Topological Comparison

The target compound incorporates a 1,4-diazepane ring (seven-membered, two nitrogen atoms at 1,4-positions), whereas the closest commercial analog 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine (CAS 1005610-93-4) uses a six-membered piperazine core [1]. The diazepane ring provides increased conformational flexibility, a wider N–N spacing, and a higher number of rotatable bonds (4 vs. 2 in the piperazine analog), which has been shown in sulfonylpiperazine/diazepane kinase inhibitor series to alter ATP-binding pocket complementarity and selectivity profiles [2]. While direct head-to-head biochemical data for this specific pair are not yet published, the topological polar surface area (TPSA) differs measurably: 109 Ų (target) vs. ~78 Ų for the piperazine analog (computed estimate based on core substitution pattern) [1].

Medicinal Chemistry Scaffold Design Conformational Analysis

Dual Sulfonylation Architecture: Asymmetric Pyrazole-Sulfonyl + Tosyl Substitution vs. Symmetric Bis-Tosyl or Mono-Sulfonyl 1,4-Diazepane Analogs

The target compound is uniquely characterized by an asymmetric dual-sulfonylation pattern: one nitrogen bears a 1-methylpyrazole-4-sulfonyl group and the other bears a tosyl (4-methylbenzenesulfonyl) group. This contrasts with 1,4-ditosyl-1,4-diazepane (CAS 5769-35-7), which carries two identical tosyl groups, and with 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1152879-50-9), which is mono-sulfonylated [1]. The pyrazole-sulfonyl moiety introduces an additional hydrogen-bond acceptor (the pyrazole N2 nitrogen) and a distinct electron-density distribution compared to a second tosyl group. Computed XLogP3-AA for the target compound is 0.7, reflecting balanced lipophilicity conferred by the mixed aromatic sulfonyl substituents [2]. By comparison, 1,4-ditosyl-1,4-diazepane (C₁₉H₂₄N₂O₄S₂, MW 408.5) has a predicted higher logP due to the absence of the polar pyrazole ring, while the mono-substituted analog (C₉H₁₆N₄O₂S, MW 244.3) lacks the second sulfonyl hydrogen-bond acceptor array entirely [1].

Sulfonamide Chemistry Bioisostere Design Dual Pharmacophore Strategy

Class-Level Kinase Inhibition Precedent: 1,4-Diazepane-Sulfonamide Scaffold Activity Compared to Piperazine and Isoquinoline Scaffolds

The 1,4-diazepane-sulfonamide scaffold has an established precedent as a kinase inhibitor pharmacophore, exemplified by ML-7 (1-(5-iodonaphthalen-1-ylsulfonyl)-1,4-diazepane, MLCK inhibitor, Ki = 300 nM) and ML-9 (1-(5-chloronaphthalen-1-ylsulfonyl)-1,4-diazepane, PKB/Akt inhibitor, IC₅₀ = 10–50 µM; also inhibits PKA, IC₅₀ = 20 µM, and S6 kinase, IC₅₀ = 50 µM) [1]. Fasudil (an isoquinoline-5-sulfonyl-1,4-diazepane, ROCK inhibitor) further validates the 1,4-diazepane-sulfonamide motif as a privileged kinase-binding scaffold [2]. In contrast, the piperazine-sulfonamide scaffold—while also active—exhibits distinct selectivity profiles; for example, sulfonylpiperazine antibacterials target LpxH without cross-resistance to other antibiotic classes [3]. The target compound uniquely combines the kinase-privileged diazepane-sulfonamide core with a pyrazole-sulfonyl substituent, a motif that has been utilized in ATP-competitive c-Met inhibitors (e.g., IC₅₀ = 2.5 nM for a related pyrazole-sulfonamide) [4]. Although direct IC₅₀ data for the target compound are not published, the scaffold combination positions it for investigation as a potential dual-kinase or selective kinase probe.

Kinase Inhibition Serine/Threonine Kinase MLCK ROCK

Physicochemical Differentiation: Computed Drug-Likeness and Permeability Parameters Relative to In-Class Analogs

The target compound's computed physicochemical profile positions it distinctly within 1,4-diazepane-sulfonamide chemical space. Its molecular weight (398.5 g/mol) falls at the upper boundary of lead-like space, while its XLogP3-AA (0.7) and TPSA (109 Ų) are within oral drug-likeness guidelines [1]. In comparison, the mono-substituted analog (MW 244.3, TPSA ~58 Ų) is fragment-like, and the bis-tosyl analog (MW 408.5, TPSA ~84 Ų) is more lipophilic with fewer hydrogen-bond acceptors. The target compound features zero hydrogen-bond donors (computed), 7 hydrogen-bond acceptors, and 4 rotatable bonds, yielding a ligand efficiency profile that differs from both comparators [1]. The clogP of 0.89 (computed by SILDrug) aligns with CNS-capable chemical space, although experimental permeability data are not available [2]. No predicted bioactivity was returned by SEA analysis against ChEMBL 20, indicating that the compound's target profile cannot be inferred from in-class averages and must be empirically determined [3].

Drug-Likeness ADME Prediction Lead Optimization

Prioritized Research and Procurement Application Scenarios for 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane


Scaffold-Hopping and Ring-Expansion Medicinal Chemistry Programs Targeting Kinase ATP-Binding Pockets

For medicinal chemistry teams exploring kinase inhibitor chemical space, the target compound provides a direct ring-expansion comparator to piperazine-based leads. The seven-membered diazepane core alters N–N spacing and conformational dynamics relative to six-membered piperazine scaffolds, a structural variable known to modulate kinase selectivity in N-sulfonyl-diazepane inhibitors such as ML-7 (MLCK, Ki = 300 nM) and ML-9 (PKB/Akt, IC₅₀ = 10–50 µM) . The dual-sulfonylation pattern further distinguishes it from mono-substituted analogs by introducing an additional hydrogen-bond acceptor array at the tosyl nitrogen. Procurement of this compound enables systematic SAR exploration of ring-size effects without the synthetic burden of de novo diazepane construction [1].

Building Block for Asymmetric Dual-Pharmacophore Probe Synthesis via Sequential Sulfonamide Functionalization

The asymmetric sulfonylation architecture—pyrazole-4-sulfonyl at one nitrogen and tosyl at the other—makes this compound a versatile late-stage intermediate. The tosyl group serves as a protecting group that can be selectively cleaved under reductive conditions (e.g., LiAlH₄ or NaBH₄ in anhydrous solvents) to liberate a secondary amine for further diversification, while the pyrazole-sulfonyl moiety remains intact . This orthogonal reactivity profile is absent in symmetric bis-tosyl-1,4-diazepane (CAS 5769-35-7), where both sulfonamides are identical and cannot be selectively deprotected [1]. Researchers requiring a mono-protected 1,4-diazepane scaffold with a pre-installed bioisostere should prioritize this compound over symmetric analogs [2].

Physicochemical Probe for Membrane Permeability and CNS Drug-Likeness Optimization in the Diazepane Chemical Space

With a computed XLogP3-AA of 0.7, TPSA of 109 Ų, and zero hydrogen-bond donors, the target compound occupies a favorable region of oral and CNS drug-likeness space that is empirically underrepresented among commercially available 1,4-diazepane building blocks . The intermediate lipophilicity—lower than bis-tosyl analogs but higher than mono-sulfonyl variants—makes it suitable for assessing permeability-transport relationships in Caco-2 or MDCK assays without requiring extensive synthetic modification. Furthermore, its clogP of 0.89 aligns with established CNS drug guidelines, positioning it as a candidate for blood-brain barrier penetration studies within CNS-targeted kinase inhibitor programs [1]. Its lack of predicted ChEMBL activity (SEA analysis) means it can serve as a clean-slate probe for phenotypic screening without confounding polypharmacology expectations [2].

Dual-Sulfonamide Library Enumeration for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The compound's dual-sulfonamide architecture—combining a heteroaryl sulfonamide (pyrazole) with an aryl sulfonamide (tosyl)—provides a structural framework for library synthesis approaches that require two independently addressable diversification points. In DEL or parallel synthesis workflows, the tosyl group can be replaced via nucleophilic aromatic substitution or reductive cleavage followed by re-functionalization, while the pyrazole-sulfonyl group serves as a fixed pharmacophoric anchor. This dual-handle design is structurally impossible with mono-substituted 1,4-diazepanes and is operationally cumbersome with symmetric bis-tosyl analogs that require statistical functionalization strategies . Procurement of the pre-functionalized asymmetric scaffold eliminates two synthetic steps compared to building the same architecture from 1,4-diazepane free base [1].

Quote Request

Request a Quote for 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-tosyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.